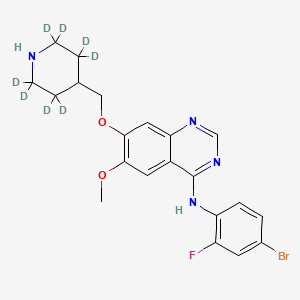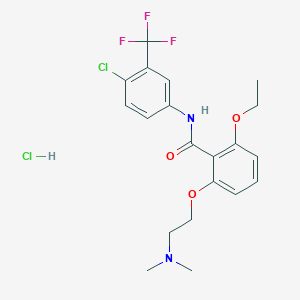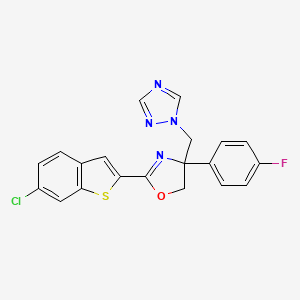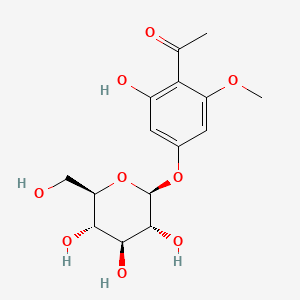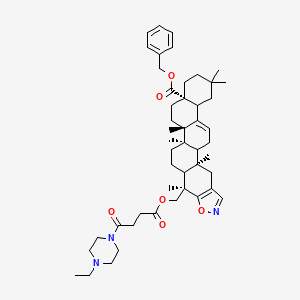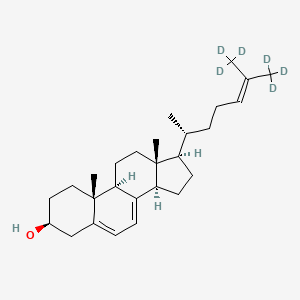
7-Dehydro Desmosterol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dehydro Desmosterol-d6, also known as cholesta-5,7,24-trien-3β-ol-d6, is a deuterated form of 7-Dehydro Desmosterol. It is a sterol intermediate in the biosynthesis of cholesterol, specifically in the Bloch pathway. This compound is crucial for understanding cholesterol metabolism and its associated pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dehydro Desmosterol-d6 involves the deuteration of 7-Dehydro DesmosterolThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, the biosynthesis pathway can be reengineered in microorganisms like Saccharomyces cerevisiae. This involves genetic modifications to enhance the production of 7-Dehydro Desmosterol, followed by deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
7-Dehydro Desmosterol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Dehydro Desmosterol-d6 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various sterols and steroids.
Biology: Helps in studying cholesterol metabolism and its regulation.
Medicine: Used in the development of cholesterol-lowering drugs and in the study of diseases related to cholesterol metabolism.
Industry: Used in the production of vitamin D3 and other sterol-based products
Mécanisme D'action
7-Dehydro Desmosterol-d6 exerts its effects by participating in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). Desmosterol is then converted to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). These enzymes and their pathways are crucial for maintaining cholesterol homeostasis in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dehydrocholesterol: Another intermediate in the cholesterol biosynthesis pathway.
Desmosterol: The immediate precursor to cholesterol in the Bloch pathway.
Lanosterol: The first sterol in the cholesterol biosynthesis pathway
Uniqueness
7-Dehydro Desmosterol-d6 is unique due to its deuterated nature, which makes it a valuable tool in research involving isotopic labeling. This allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C27H42O |
|---|---|
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Clé InChI |
RUSSPKPUXDSHNC-MHKLOEBLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
aniline](/img/structure/B12428747.png)
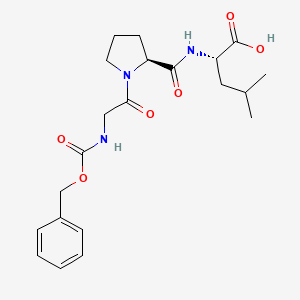
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

